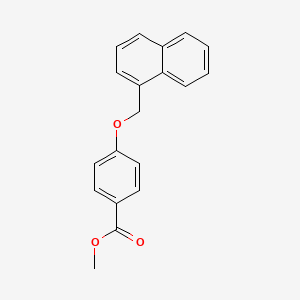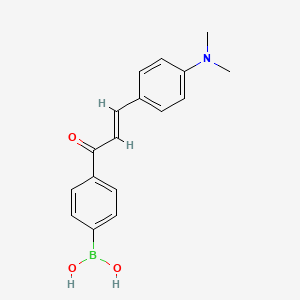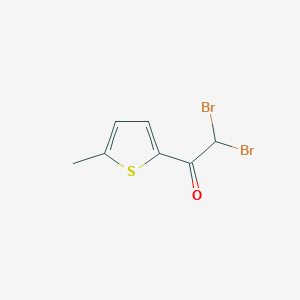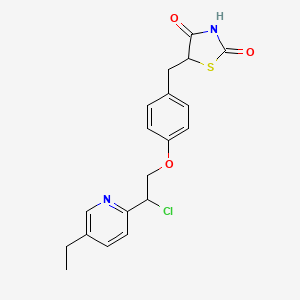
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is an organic compound that features a naphthaldehyde core with a piperidinyl-ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthoic acid.
Reduction: 2-(2-Hydroxy-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzoic acid
- 3-(2-Oxo-2-piperidin-1-yl-ethoxy)benzoic acid
- 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)acetic acid
Uniqueness
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H19NO3/c20-12-16-15-7-3-2-6-14(15)8-9-17(16)22-13-18(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI Key |
VWFADGOUDRKQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)








![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)
![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)


